

H-Hyp-OMe Hydrochloride in Drug Discovery: A Comparative Guide

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Compound of Interest

Compound Name: **H-Hyp-OMe hydrochloride**

Cat. No.: **B555354**

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H-Hyp-OMe hydrochloride (trans-4-hydroxy-L-proline methyl ester hydrochloride) is a versatile molecule utilized in various facets of drug discovery. Its applications range from serving as a key building block in organic synthesis to acting as an inhibitor of specific enzyme classes and a linker in advanced therapeutic modalities. This guide provides a comparative overview of its performance and applications, supported by available data and experimental context.

Role as a Matrix Metalloproteinase (MMP) Inhibitor

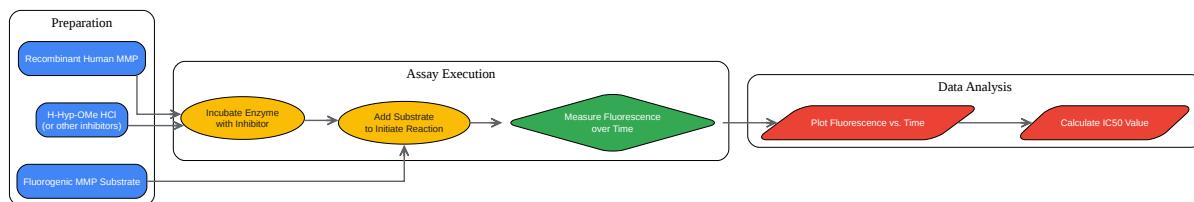
H-Hyp-OMe hydrochloride has been identified as an inhibitor of matrix metalloproteinases (MMPs).^[1] MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, such as collagen.^[1] Their overactivity is implicated in various pathological conditions, including cardiovascular diseases like restenosis (the re-narrowing of an artery after angioplasty).^[1]

Mechanism of Action: By inhibiting MMPs, **H-Hyp-OMe hydrochloride** can prevent the breakdown of the extracellular matrix. This action is believed to contribute to a decrease in restenosis following cardiovascular interventions.^[1] Furthermore, it has demonstrated activity against chemokine receptors, including the CCR5 receptor, and can inhibit the production of inflammatory cytokines like TNF α by interfering with inflammatory signaling pathways.^[1]

Comparative Landscape: The field of MMP inhibitors is broad, with numerous compounds developed over the years. Early-generation, broad-spectrum MMP inhibitors faced challenges in clinical trials due to off-target effects. Newer research focuses on developing more selective

inhibitors to improve safety and efficacy. While specific quantitative comparisons of **H-Hyp-OMe hydrochloride** with other MMP inhibitors are not readily available in the provided search results, its multifactorial activity, including anti-inflammatory effects, presents an interesting profile for further investigation.

Experimental Workflow for MMP Inhibition Assay:



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Caption: Workflow for an in vitro MMP inhibition assay.

Application as a Linker in Advanced Therapeutics

H-Hyp-OMe hydrochloride serves as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).^[2]

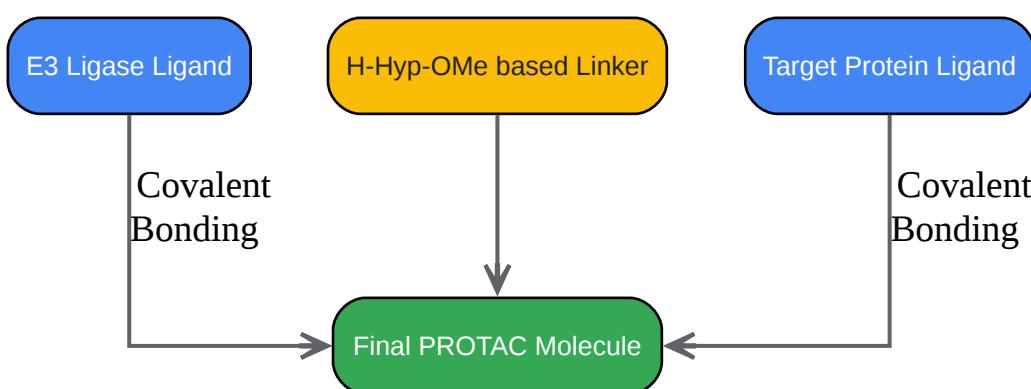
- Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies consisting of a monoclonal antibody, a cytotoxic payload, and a linker that connects them. Non-cleavable linkers like **H-Hyp-OMe hydrochloride** release the payload upon lysosomal degradation of the antibody, offering stability in circulation.

- PROTACs: PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The linker's nature is crucial for the ternary complex's stability and degradation efficiency.[2]

Comparative Table of ADC Linker Technologies:

| Linker Type | Mechanism of Payload Release | Example | Stability in Circulation |
|---------------|---|-----------|--------------------------|
| Cleavable | Enzymatic cleavage or hydrolysis in the tumor microenvironment or within the cell | Val-Cit | Moderate |
| Non-cleavable | Proteolytic degradation of the antibody in the lysosome | H-Hyp-OMe | High |

PROTAC Synthesis Workflow:



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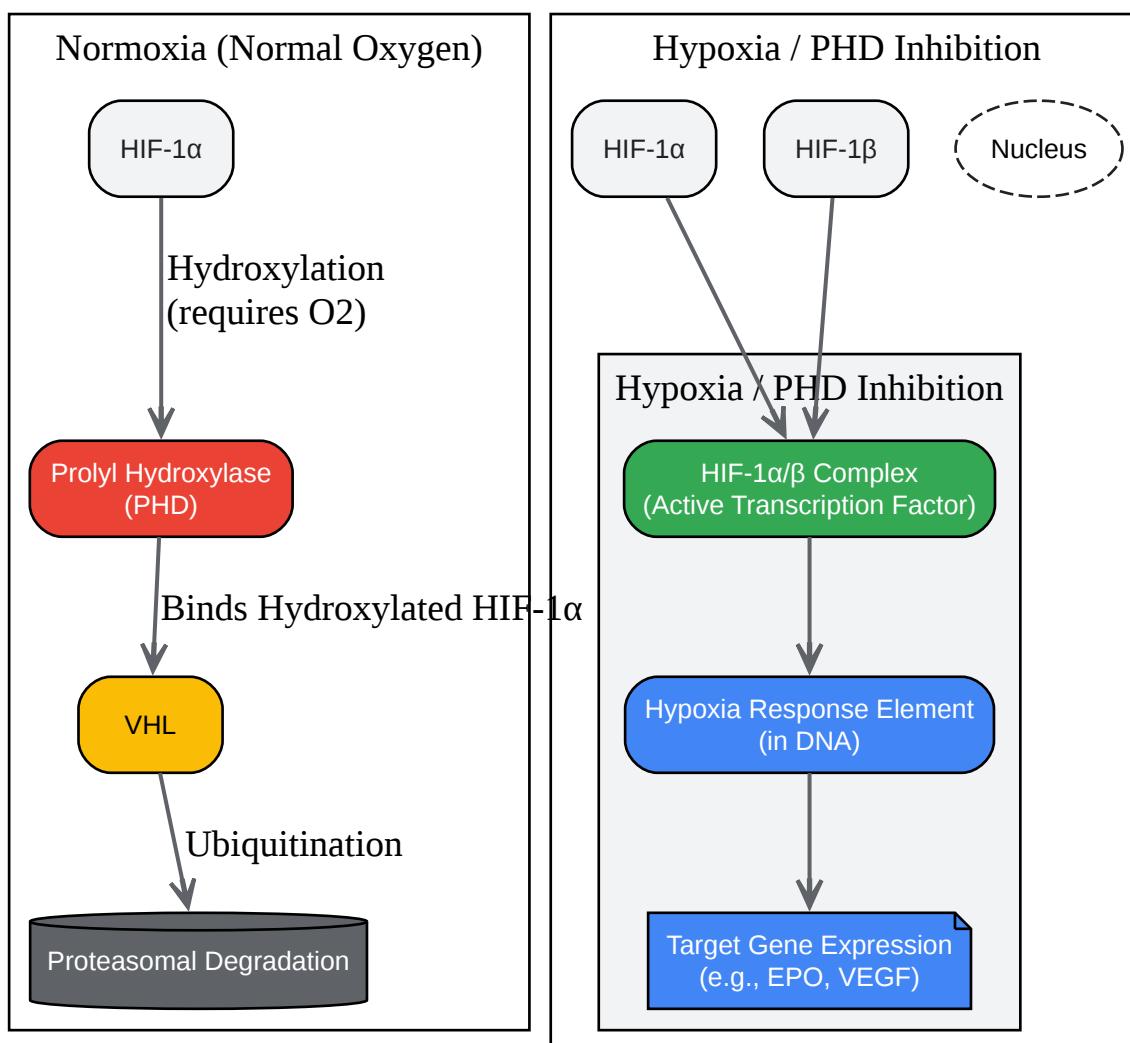
Caption: Conceptual workflow of PROTAC synthesis.

Relevance to Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors

While **H-Hyp-OMe hydrochloride** is a derivative of hydroxyproline, the core structure of interest in a related class of drugs, the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors (HIF-PHIs), it is not itself a marketed HIF-PHI. However, understanding HIF-PHIs provides a valuable comparative context for targeting prolyl hydroxylase enzymes.

HIF-PHIs are a class of oral medications that treat anemia associated with chronic kidney disease.^[3] They function by inhibiting HIF prolyl hydroxylase, an enzyme that, under normal oxygen conditions, hydroxylates the alpha subunit of HIF, marking it for degradation.^{[4][5]} By inhibiting this enzyme, HIF- α is stabilized, mimicking a hypoxic state and leading to the transcription of genes like erythropoietin (EPO), which stimulates red blood cell production.^[3] ^{[4][5]}

HIF Signaling Pathway:



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Caption: Simplified HIF signaling pathway.

Comparative Data of Marketed HIF-PHIs:

A study comparing four HIF-PHIs in patients with renal anemia provides the following data after three months of treatment.[6]

| Drug | Mean Hemoglobin (g/dL) | Mean Dose Increase from Initial | HIF-PHI Potency Index (HPI) | Mean Daily Cost (JPY) |
|-------------|------------------------|---------------------------------|-----------------------------|-----------------------|
| Daprodustat | 11.7 | 110% | 0.168 | 345 |
| Enarodustat | 11.8 | 177% | 0.307 | 434 |
| Molidustat | 12.2 | 125% | 0.184 | 206 |
| Vadadustat | 11.3 | 152% | 0.254 | 565 |

Data from a 2024 study on patients in Japan.[6]

Experimental Protocols

Preparation of H-Hyp-OMe Hydrochloride for In Vivo Experiments:

For reliable experimental outcomes, proper solution preparation is critical. The following protocols are suggested for formulating **H-Hyp-OMe hydrochloride** for in vivo studies, though the optimal vehicle may vary by application.[2] It is recommended to prepare fresh working solutions daily.[2]

Protocol 1:

- Add solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
- This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[2]

Protocol 2:

- Add solvents sequentially: 10% DMSO, 90% (20% SBE- β -CD in Saline).
- This protocol also results in a clear solution with a solubility of \geq 2.5 mg/mL.[2]

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Storage Conditions:

- Stock Solution: Store at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture.[2]

Conclusion

H-Hyp-OMe hydrochloride is a multifaceted compound with established roles and potential in drug discovery. As a matrix metalloproteinase inhibitor, it shows promise in cardiovascular applications. Its utility as a stable, non-cleavable linker is valuable in the design of advanced therapeutics like ADCs and PROTACs. While not a direct HIF prolyl hydroxylase inhibitor itself, the study of this class of drugs offers a powerful case study in targeting prolyl hydroxylation for therapeutic benefit. Further research with direct comparative studies and detailed quantitative data will be necessary to fully elucidate the performance of **H-Hyp-OMe hydrochloride** relative to other alternatives in each of its diverse applications.

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